![molecular formula C17H18N2O5 B1458488 diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate CAS No. 1638612-75-5](/img/structure/B1458488.png)
diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate
Overview
Description
Diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate, also known as DEPID, is a novel compound that has been studied for its potential applications in various scientific research fields. DEPID is a derivative of imidazole, an aromatic heterocyclic organic compound, and is composed of two ethyl groups and an oxo-phenyl group. DEPID has been shown to have a wide range of biochemical and physiological effects, making it a promising compound for further research.
Mechanism of Action
The mechanism of action of diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate is not yet fully understood. However, it has been proposed that diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate may act as an inhibitor of certain enzymes, such as cyclooxygenase-2, and may also interact with certain proteins and ligands. In addition, diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate may act as a pro-drug, meaning that it is converted to an active drug once it enters the body.
Biochemical and Physiological Effects
diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate can inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation and pain. In addition, diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate has been shown to have anti-bacterial and anti-cancer properties. Furthermore, diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate has been shown to interact with certain proteins and ligands, which may have implications for drug delivery and protein-ligand interactions.
Advantages and Limitations for Lab Experiments
The synthesis method of diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate is simple and efficient, making it an ideal compound for laboratory experiments. In addition, diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate is relatively stable and is not easily degraded, making it suitable for long-term storage. However, diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate is expensive and is difficult to obtain in large quantities, making it difficult to use in large-scale experiments.
Future Directions
The potential future directions for diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate research include the development of new synthesis methods, the exploration of its mechanism of action, the study of its biochemical and physiological effects, and the investigation of its potential applications in drug delivery and protein-ligand interactions. In addition, further research is needed to explore the potential of diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate as an anti-inflammatory, anti-bacterial, and anti-cancer agent. Finally, diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate could be used in combination with other compounds to create novel drugs with enhanced efficacy.
Scientific Research Applications
Diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate has been studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties, making it a promising compound for further research. In addition, diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate has been used in the study of enzyme inhibition, protein-ligand interactions, and drug delivery.
properties
IUPAC Name |
diethyl 1-phenacylimidazole-2,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-23-16(21)13-10-19(15(18-13)17(22)24-4-2)11-14(20)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNQYKQDVVWSOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=N1)C(=O)OCC)CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701135831 | |
Record name | 1H-Imidazole-2,4-dicarboxylic acid, 1-(2-oxo-2-phenylethyl)-, 2,4-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701135831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate | |
CAS RN |
1638612-75-5 | |
Record name | 1H-Imidazole-2,4-dicarboxylic acid, 1-(2-oxo-2-phenylethyl)-, 2,4-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-2,4-dicarboxylic acid, 1-(2-oxo-2-phenylethyl)-, 2,4-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701135831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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